REACTION_CXSMILES
|
CO[C:3](=O)[C:4]1[CH:9]=CC(Cl)=N[CH:5]=1.C[O:13][C:14](=[O:24])[C:15]1[CH:20]=[CH:19][C:18]([NH:21][CH2:22][CH3:23])=[N:17][CH:16]=1.C(N(CC)CC)C.[C:32](OC([O-])=O)([O-:34])=[O:33].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.[OH-].[Li+]>C(N)C.C1COCC1.C(Cl)Cl.CN(C1C=CN=CC=1)C.O>[C:4]([O:34][C:32]([N:21]([CH2:22][CH3:23])[C:18]1[CH:19]=[CH:20][C:15]([C:14]([OH:13])=[O:24])=[CH:16][N:17]=1)=[O:33])([CH3:3])([CH3:5])[CH3:9] |f:5.6.7|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C=C1)NCC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
91.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])OC(=O)[O-]
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. in a sealed tube for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to RT
|
Type
|
CUSTOM
|
Details
|
the solvents are removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is poured on ice
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
TEMPERATURE
|
Details
|
to warm up to RT
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at RT for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The dioxane is removed from the reaction mixture under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The formed precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=NC=C(C(=O)O)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |